(2R,3S,4R,5R)-2-(羟甲基)-5-(6-甲基-9H-嘌呤-9-基)四氢呋喃-3,4-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

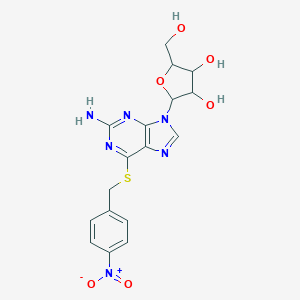

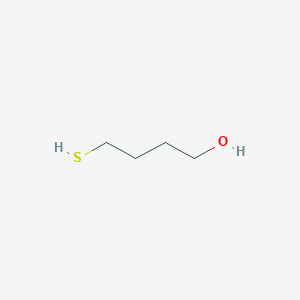

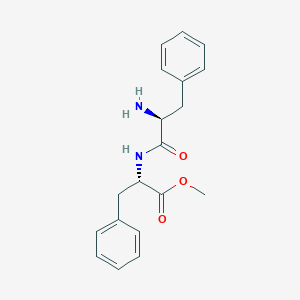

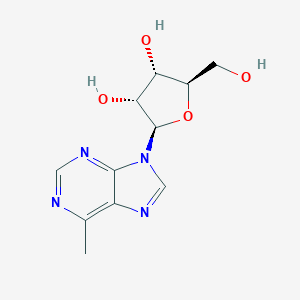

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol, also known as (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol, is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.

The exact mass of the compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤活性

6-甲基嘌呤-β-D-核糖苷 (β-D-MPR) 已经过合成,并在五种人类肿瘤细胞系中测试了其抗肿瘤作用。 结果表明 β-D-MPR 具有高度活性,其 IC50 值范围为 6 到 34 nM .

抗真菌活性

6-甲基嘌呤-β-D-核糖苷,一种从担子菌真菌小菇属干生小菇 (Collybia dryophilia) 和小菇属斑点小菇 (Collybia maculata) 的培养液中分离出来的抗生素,已被证明具有抗真菌活性 .

抗病毒活性

除了其抗真菌特性,6-甲基嘌呤-β-D-核糖苷还表现出抗病毒活性 .

与哺乳动物腺苷脱氨酶 (ADA) 的相互作用

β-D-MPR 是哺乳动物腺苷脱氨酶 (ADA) 的极佳底物,其在肿瘤细胞中激活的机制可能与其与该酶的相互作用有关 .

潜在的抗寄生虫剂

非洲锥虫和利什曼原虫等原生动物寄生虫无法合成嘌呤,必须从宿主生物体内获取。它们在预先形成的嘌呤和嘌呤核苷的酶促加工方面不如哺乳动物细胞那么有选择性。 因此,6-甲基嘌呤 (MP) 的新型核苷类似物可能具有作为抗寄生虫剂的潜力 .

支原体感染的检测

6-甲基嘌呤核糖苷已被用于检测哺乳动物细胞培养物中的支原体感染<a aria-label="3: " data-citationid="42668aba-ab42-6755-048d-d8f3edf506ed-34" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com/TW/en/product/sigma/m1

作用机制

Target of Action

6-Methylpurine riboside (6-MPR) is a purine nucleoside analogue . Its primary target is mammalian adenosine deaminase (ADA) . ADA is an enzyme involved in purine metabolism, which is essential for the proliferation of cells, especially lymphocytes .

Mode of Action

6-MPR interacts with ADA, serving as an excellent substrate for this enzyme . This interaction is presumed to be the key to its activation in tumor cells .

Biochemical Pathways

The anticancer mechanisms of 6-MPR rely on the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells. Inducing apoptosis, or programmed cell death, helps to eliminate these cells from the body .

Pharmacokinetics

Its antitumor activity suggests that it may have good bioavailability .

Result of Action

The result of 6-MPR’s action is a significant reduction in tumor cell proliferation. In vitro antitumor effects of 6-MPR have shown it to be highly active, with IC50 values ranging from 6 to 34 nM .

生化分析

Biochemical Properties

6-Methylpurine riboside interacts with various enzymes and proteins in biochemical reactions. It is an excellent substrate of mammalian adenosine deaminase (ADA) . The interaction with this enzyme is presumably related to its mechanism of activation in tumor cells .

Cellular Effects

6-Methylpurine riboside has significant effects on various types of cells and cellular processes. It has been shown to have potent antitumor activity in five human tumor cell lines . The compound inhibits DNA synthesis and induces apoptosis in cells , influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Methylpurine riboside involves its binding interactions with biomolecules and changes in gene expression. The compound exerts its effects at the molecular level through the inhibition of DNA synthesis and the induction of apoptosis .

属性

CAS 编号 |

14675-48-0 |

|---|---|

分子式 |

C11H14N4O4 |

分子量 |

266.25 g/mol |

IUPAC 名称 |

(2R,3R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9?,11-/m1/s1 |

InChI 键 |

FIGBCBGMUIGJBD-GBDDODFYSA-N |

SMILES |

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

手性 SMILES |

CC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |

规范 SMILES |

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Pictograms |

Acute Toxic |

同义词 |

6-methyl-9-beta-D-ribofuranosylpurine 6-methylpurine riboside |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。